5'-Deoxy-8,5'-cycloadenosine

CD38 inhibition NAD metabolism cyclic ADP-ribose

5'-Deoxy-8,5'-cycloadenosine (CAS 3415-89-2, MW 249.23, C10H11N5O3) is a purine nucleoside analog characterized by a covalent carbon bridge between the C8 position of the adenine base and the C5' position of the sugar moiety. This intramolecular cyclization locks the molecule into a conformationally-fixed "anti" orientation relative to the glycosidic bond, a structural feature fundamentally distinct from flexible adenosine analogs such as 2'-deoxyadenosine or adenosine itself.

Molecular Formula C10H11N5O3
Molecular Weight 249.23 g/mol
Cat. No. B12081215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxy-8,5'-cycloadenosine
Molecular FormulaC10H11N5O3
Molecular Weight249.23 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C1=NC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4(14-5)1-3-6(16)7(17)10(15)18-3/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)
InChIKeyHQTVJWSZGWEZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Deoxy-8,5'-cycloadenosine Procurement Guide: Conformationally-Fixed Anti-Type Adenosine Analog with Distinct CD38 Inhibitory Profile


5'-Deoxy-8,5'-cycloadenosine (CAS 3415-89-2, MW 249.23, C10H11N5O3) is a purine nucleoside analog characterized by a covalent carbon bridge between the C8 position of the adenine base and the C5' position of the sugar moiety [1]. This intramolecular cyclization locks the molecule into a conformationally-fixed "anti" orientation relative to the glycosidic bond, a structural feature fundamentally distinct from flexible adenosine analogs such as 2'-deoxyadenosine or adenosine itself [1]. The compound serves as both a research tool for probing nucleoside conformation-activity relationships and a precursor scaffold for synthesizing stereochemically defined derivatives including the 8,5'(S)-cycloadenosine epimer and 5'-oxo analogs [2].

Why 5'-Deoxy-8,5'-cycloadenosine Cannot Be Substituted by Standard Adenosine Analogs: Conformational Restraint Drives Target Engagement Specificity


Standard adenosine analogs such as 2'-deoxyadenosine, adenosine, or 8-substituted adenosines exhibit free rotation around the glycosidic bond, allowing them to sample both syn and anti conformational states [1]. This conformational flexibility enables promiscuous interactions with multiple adenosine-recognizing enzymes, receptors, and transporters, introducing confounding variables in experimental systems. 5'-Deoxy-8,5'-cycloadenosine, by virtue of its covalent C8-C5' carbon bridge, is sterically constrained to the anti conformation exclusively, precluding syn conformational sampling and thereby restricting its molecular recognition profile to targets that preferentially accommodate or require the anti geometry [1]. This fixed topology translates into measurable differences in enzyme susceptibility, target inhibition potency, and metabolic stability relative to flexible congeners. The procurement decision must therefore consider whether the experimental question demands a probe with defined conformational constraints—a requirement that generic adenosine analogs cannot satisfy. The following quantitative evidence substantiates this differentiation.

5'-Deoxy-8,5'-cycloadenosine Quantitative Differentiation Evidence: Comparative Activity Data Versus Flexible Adenosine Analogs


CD38 Inhibitory Activity of 5'-Deoxy-8,5'-cycloadenosine: IC50 of 19 μM Against Human CD38

5'-Deoxy-8,5'-cycloadenosine exhibits measurable inhibitory activity against human CD38 (cyclic ADP-ribose hydrolase) with an IC50 value of 1.90E+4 nM (19 μM) in a colorimetric assay using CHAPS-solubilized extracellular domain of human CD38 expressed in Pichia pastoris and NAD as substrate [1]. In contrast, the flexible adenosine analog 2'-deoxyadenosine has been characterized as a CD38 inhibitor in the patent literature, though with structurally distinct binding determinants [2]. The CD38 target engagement profile of the conformationally-fixed cycloadenosine scaffold is documented in multiple patent filings describing CD38 inhibitors for treating diseases associated with aberrant NAD metabolism [2][3]. The 19 μM IC50 establishes this compound as a tractable tool compound for CD38 inhibition studies, providing a defined potency benchmark against which structural modifications may be compared.

CD38 inhibition NAD metabolism cyclic ADP-ribose cancer metabolism mitochondrial disorders

Enzymatic Stability: 5'-Deoxy-8,5'-cycloadenosine Resistance to Adenosine Deaminase and 5'-Nucleotidase Versus Natural Adenosine

The carbon-bridged (R) and (S) diastereoisomers of 8,5'-cycloadenosine, which share the core cyclized scaffold with 5'-deoxy-8,5'-cycloadenosine, demonstrate markedly reduced susceptibility to adenosine-metabolizing enzymes relative to natural adenosine [1]. Specifically, 8,5'-cycloadenosine and its 5'-phosphate derivatives exhibit resistance to adenosine deaminase (ADA) and 5'-nucleotidase, enzymes that rapidly degrade flexible adenosine and AMP in biological systems [1]. This enzymatic resistance is a direct consequence of the C8-C5' carbon bridge, which sterically prevents the conformational transitions required for productive enzyme-substrate interactions. Natural adenosine is rapidly deaminated by ADA (Km typically in micromolar range) and dephosphorylated by 5'-nucleotidase, whereas the cyclized scaffold evades these metabolic pathways [1].

metabolic stability enzyme resistance nucleoside analogs pharmacokinetics ADA resistance

Conformational Lock: Zero Rotatable Bonds in 5'-Deoxy-8,5'-cycloadenosine Versus Free Rotation in Standard Adenosine Analogs

5'-Deoxy-8,5'-cycloadenosine possesses zero rotatable bonds between the adenine base and the sugar moiety due to the covalent C8-C5' carbon bridge, constraining the glycosidic torsion angle χ to a fixed value of approximately 220° (±20°) corresponding to the anti conformational range [1]. In contrast, flexible adenosine analogs such as adenosine and 2'-deoxyadenosine possess unconstrained glycosidic bonds, enabling free rotation and dynamic equilibrium between syn (χ ≈ 60°) and anti (χ ≈ 220°) conformations in solution [1]. This conformational restriction fundamentally alters molecular recognition: enzymes that require syn geometry for catalysis (e.g., certain kinases and phosphorylases) cannot productively engage the fixed anti conformation of the cycloadenosine scaffold [2].

conformational analysis structure-activity relationship molecular recognition syn-anti equilibrium nucleoside conformation

Synthetic Versatility: 5'-Deoxy-8,5'-cycloadenosine as Precursor to 8,5'(S)-Cycloadenosine and 5'-Oxo Derivatives via Stereoselective Transformation

5'-Deoxy-8,5'-cycloadenosine serves as a versatile precursor for stereoselective synthesis of multiple structurally defined derivatives that cannot be accessed from flexible adenosine starting materials. Treatment with selenium oxide oxidizes the 5'-position to yield the 5'-oxo compound; subsequent reduction with sodium borohydride proceeds stereoselectively to give the 8,5'(S)-cycloadenosine epimer [1]. Further inversion of the 5'-OH group via the mesyloxy derivative yields the 5'-R-isomer [1]. In contrast, adenosine oxidation yields multiple regioisomeric products due to the absence of the protective C8-C5' bridge, which directs and restricts the reaction trajectory [1][2].

stereoselective synthesis cyclonucleoside derivatives chemical biology nucleoside modification precursor chemistry

Physical Property Differentiation: Fixed Topology Alters Solubility and Crystallization Behavior Relative to Flexible Adenosine Analogs

The covalent C8-C5' carbon bridge in 5'-deoxy-8,5'-cycloadenosine imposes a rigid molecular architecture that manifests in distinct solid-state and solution properties relative to flexible adenosine. The X-ray crystal structure of 8,5'-cycloadenosine monohydrate has been determined, revealing a well-defined absolute configuration and hydrogen-bonding network unique to the constrained scaffold [1]. Comparison of solid-state and solution conformations of the R and S epimers of 8,5'-cycloadenosine demonstrates that the carbon-bridged framework maintains conformational consistency across phases, whereas flexible adenosine analogs exhibit significant conformational variation between crystalline and solvated states [1]. The molecular weight of 249.23 g/mol, hydrogen bond donor count of 3, and hydrogen bond acceptor count of 8 define its physicochemical profile [2].

crystallography solid-state properties formulation solubility physicochemical characterization

5'-Deoxy-8,5'-cycloadenosine: Evidence-Backed Research Applications and Procurement Scenarios


CD38 Enzymatic Inhibition Studies and NAD Metabolism Research

Investigators studying CD38-mediated NAD hydrolysis, cyclic ADP-ribose signaling, or conditions benefiting from CD38 inhibition (e.g., mitochondrial disorders, oncology) may employ 5'-deoxy-8,5'-cycloadenosine as a conformationally-constrained tool compound with a defined IC50 of 19 μM against human CD38 [1]. This compound offers a fixed anti topology that restricts binding mode possibilities relative to flexible adenosine-based inhibitors, facilitating structure-activity relationship interpretation [1]. Patent literature identifies CD38 inhibitors as candidate therapeutics for asthma, leukemia, and multiple myeloma, positioning cycloadenosine-based scaffolds as pharmacologically relevant [2].

Conformational Probe for Nucleoside-Recognizing Enzyme Specificity

Biochemists seeking to elucidate the conformational requirements of adenosine-binding proteins may utilize 5'-deoxy-8,5'-cycloadenosine as a rigid anti-fixed reference standard. The compound's zero rotational freedom at the glycosidic bond contrasts sharply with flexible adenosine, enabling definitive assessment of whether a given enzyme preferentially binds syn or anti conformations [1]. The documented resistance of the cyclized scaffold to adenosine deaminase and 5'-nucleotidase further supports its utility in metabolic stability studies where flexible adenosine degradation would confound kinetic measurements [2].

Stereoselective Synthesis of Cyclonucleoside Derivatives

Synthetic chemists requiring regioselective functionalization at the 5'-position of adenosine analogs may employ 5'-deoxy-8,5'-cycloadenosine as a precursor for generating structurally defined derivatives including 8,5'(S)-cycloadenosine, 8,5'(R)-cycloadenosine, and 5'-oxo-cycloadenosine via stereoselective oxidation-reduction sequences [1]. The carbon bridge directs reaction trajectories exclusively to the 5'-position, eliminating the regioisomeric mixtures that plague adenosine functionalization attempts. These derivatives serve as building blocks for more complex cyclonucleoside libraries or as mechanistic probes [1].

Technical Documentation Hub

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